molecular formula C23H27N3O4 B1669537 2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol CAS No. 1094042-01-9

2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol

Cat. No. B1669537
CAS RN: 1094042-01-9
M. Wt: 409.5 g/mol
InChI Key: NUIKTBLZSPQGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYM-5442 is a highly-selective S1P1 (Spingosine 1-Phosphate Receptor 1) agonist. CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. CYM-5442 significantly inhibited but did not prevent aGVHD. CYM-5442 treatment downregulated CCL2 and CCL7 expression in endothelial cells, therefore reducing the migration of monocytes, from which tissue macrophages originate. CYM-5442 may be a potential therapeutic regimen for aGVHD.

Scientific Research Applications

Influenza A Virus Infection

CYM5442, a Sphingosine 1-phosphate receptor 1 (S1PR1) agonist, has been found to inhibit the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . This suggests that CYM5442 could potentially be used to regulate molecules involved in leukocyte recruitment during influenza A virus infection .

Ischaemia and Reperfusion Injury

Research has shown that CYM5442 can be beneficial in conditions such as ischaemia–reperfusion injury (IRI) . In a mouse model of renal IRI, treatment with CYM5442 reduced endothelial permeability . This suggests that CYM5442 could potentially be used to manage conditions related to IRI .

Regulation of Cellular Processes

Sphingosine 1-phosphate (S1P) and S1P receptors (S1PR), which CYM5442 acts upon, are known to regulate many cellular processes, including lymphocyte migration and endothelial barrier function . This suggests that CYM5442 could potentially be used to modulate these cellular processes .

Neutrophil Recruitment

CYM5442 has been found to reduce CXCL8-mediated neutrophil recruitment . This suggests that CYM5442 could potentially be used to manage conditions where neutrophil recruitment plays a key role .

Endothelial Permeability

In vitro studies have shown that CYM5442 treatment of endothelial cells can reduce neutrophil transmigration and endothelial permeability . This suggests that CYM5442 could potentially be used to manage conditions where endothelial permeability is a concern .

Vascular Endothelial Cadherin Phosphorylation

CYM5442 has been found to reduce VEGF-mediated phosphorylation at different sites on vascular endothelial (VE)–cadherin . This suggests that CYM5442 could potentially be used to manage conditions where VE-cadherin phosphorylation plays a key role .

Mechanism of Action

Target of Action

CYM5442 is a potent, highly-selective, and orally active sphingosine 1-phosphate (S1P1) receptor agonist . The primary target of CYM5442 is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in various cellular responses such as cell proliferation, platelet aggregation, endothelial cell chemotaxis, and lymphocyte trafficking .

Mode of Action

CYM5442 interacts with the S1P1 receptor to activate S1P1-dependent pathways . This interaction occurs through a hydrophobic pocket, separate from the orthosteric site of S1P binding . The activation of the S1P1 receptor by CYM5442 leads to the phosphorylation of p42/p44-MAPK , which is a key signaling pathway involved in cell proliferation and differentiation .

Biochemical Pathways

CYM5442 affects several biochemical pathways. It inhibits the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . This inhibition is achieved through the downregulation of CCL2 and CCL7 expression in endothelial cells, thereby reducing the migration of monocytes . Furthermore, CYM5442 reduces VEGF-mediated phosphorylation , which is involved in angiogenesis and vascular permeability .

Result of Action

The activation of the S1P1 receptor by CYM5442 has several molecular and cellular effects. It inhibits the expression of ICAM1 in endothelial cells, reducing the migration of monocytes . This results in a significant reduction in the number of macrophages in organs affected by acute graft-versus-host disease (aGVHD) . Additionally, CYM5442 exerts retinal neuroprotection , indicating its potential therapeutic use in neurodegenerative diseases.

Action Environment

The action of CYM5442 can be influenced by environmental factors. For instance, the efficacy of CYM5442 in inhibiting ICAM1 expression is dosage- and time-dependent . Moreover, the regulatory effects of CYM5442 are β-arrestin2-dependent , suggesting that the cellular environment and the presence of specific proteins can influence the compound’s action

properties

IUPAC Name

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKTBLZSPQGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648731
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol

CAS RN

1094042-01-9
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Reactant of Route 3
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Reactant of Route 4
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol

Q & A

Q1: How does CYM-5442 interact with S1PR1?

A1: CYM-5442 binds to a hydrophobic pocket of the S1PR1, distinct from the orthosteric site where sphingosine-1-phosphate (S1P) binds. [] This interaction triggers a signaling cascade involving Gαi/o proteins. [, ]

Q2: What are the downstream effects of CYM-5442 binding to S1PR1?

A2: CYM-5442 binding leads to various downstream effects, including:

  • Lymphopenia: CYM-5442 induces lymphopenia by promoting the internalization and degradation of S1PR1 on lymphocytes, preventing their egress from lymphoid organs. [, , ]
  • Suppression of cytokine production: CYM-5442 inhibits the production of pro-inflammatory cytokines like IFN-α, IL-17A, IL-6, TNF-α, and chemokines like CXCL10 and CXCL3, potentially by modulating S1PR1 signaling in endothelial cells and immune cells. [, , , , , , ]
  • Modulation of immune cell function: CYM-5442 can induce an exhaustion signature in autoreactive T cells, limiting their ability to kill insulin-producing β cells in a model of type 1 diabetes. []

Q3: What is the molecular formula and weight of CYM-5442?

A3: The molecular formula of CYM-5442 is C23H26N4O4, and its molecular weight is 422.48 g/mol.

Q4: Is there spectroscopic data available for CYM-5442?

A4: Yes, 1H-NMR spectroscopy and ESI-MS data have been used to characterize the structure of CYM-5442. []

Q5: Have there been any computational studies on CYM-5442?

A5: Currently, specific computational studies on CYM-5442, such as simulations, calculations, or QSAR models, are limited in the provided literature.

Q6: How do structural modifications of CYM-5442 impact its activity?

A6: While specific SAR studies are not extensively detailed in the provided literature, the development of CYM-5442 highlights the importance of the hydrophobic pocket interaction for its S1PR1 selectivity. [] Further research exploring structural modifications and their impact on activity and selectivity would be valuable.

Q7: What is known about the stability of CYM-5442?

A7: Limited information is available regarding the stability of CYM-5442 under various conditions. Further research on stability in different formulations and storage conditions is needed.

Q8: What is the pharmacokinetic profile of CYM-5442?

A8:

  • Absorption and Distribution: CYM-5442 exhibits significant partitioning into the central nervous system (CNS). []
  • Duration of Action: CYM-5442 induces reversible lymphopenia, with full recovery observed within each dosing interval (24 hours). []

Q9: What is the relationship between CYM-5442 plasma concentration and its pharmacodynamic effects?

A9: Serum concentrations of CYM-5442 in the 50 nM range are required for inducing lymphopenia in mice. []

Q10: What are the in vitro effects of CYM-5442?

A10: In vitro, CYM-5442 demonstrates:

  • Full agonism for S1P1: It activates S1P1-dependent pathways, including p42/p44 MAPK phosphorylation, internalization, phosphorylation, and ubiquitination. []
  • Inhibition of cytokine production: CYM-5442 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in endothelial cells stimulated with septic shock serum. []

Q11: What are the in vivo effects of CYM-5442?

A11: CYM-5442 exhibits efficacy in various animal models:

  • Multiple sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, CYM-5442 reduces clinical scores, CNS cellular infiltration, demyelination, and gliosis, comparable to fingolimod. []
  • Influenza: It decreases the severity of influenza infection in mice by inhibiting the cytokine storm and reducing the recruitment of innate immune cells to the lungs. []
  • Traumatic brain injury: CYM-5442 attenuates blood-brain barrier disruption following traumatic brain injury. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.